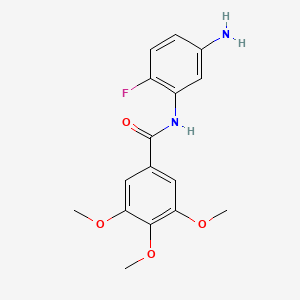

N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a fluorine atom, and three methoxy groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 3,4,5-trimethoxybenzoic acid.

Coupling Reaction: The amino group of 5-amino-2-fluoroaniline reacts with the carboxylic acid group of 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Functional Materials: It can be used to create materials with specific functions, such as sensors or electronic devices.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and methoxy groups can form hydrogen bonds or other interactions with the target molecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in halogen bonding or other interactions.

Comparison with Similar Compounds

- N-(5-Amino-2-fluorophenyl)acetamide

- N-(5-Amino-2-fluorophenyl)benzamide

- N-(5-Amino-2-fluorophenyl)-2-phenylacetamide

Comparison:

- Structural Differences: While these compounds share the 5-amino-2-fluorophenyl moiety, they differ in the substituents attached to the benzamide structure.

- Unique Properties: N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups, which can influence its solubility, reactivity, and interactions with molecular targets.

- Applications: The specific applications of each compound can vary based on their structural differences, with this compound potentially offering distinct advantages in certain contexts due to its unique properties.

Biological Activity

N-(5-Amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a fluorinated phenyl group and a trimethoxybenzamide moiety. Its molecular formula is C16H18F1N1O3, indicating that it contains various functional groups that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds with trimethoxybenzamide structures. While specific data on this compound is limited, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 8 µg/mL | |

| Compound B | E. coli | 16 µg/mL | |

| Compound C | C. albicans | 4 µg/mL |

Anticancer Activity

The anticancer properties of this compound are inferred from studies on structurally similar compounds. For instance, derivatives containing similar amide functionalities have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

- Caco-2 Cell Line Study : A study indicated that compounds with similar structures exhibited significant cytotoxicity against Caco-2 colorectal adenocarcinoma cells. The viability of these cells decreased significantly when treated with compounds at concentrations around 100 µM .

- A549 Cell Line Study : Another investigation showed that certain derivatives resulted in reduced viability in A549 human pulmonary adenocarcinoma cells, suggesting a selective response based on structural modifications .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | Viability (%) at 100 µM | Reference |

|---|---|---|---|

| Compound D | Caco-2 | 39.8 | |

| Compound E | A549 | 55.4 | |

| N-(5-Amino-2-FP)-3,4,5-TMBA | Caco-2 | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.

- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of inhibitors like XIAP .

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-8-10(18)4-5-11(12)17/h4-8H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQASIPFMHWXME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.